4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
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Overview
Description
4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a chloropyrimidine moiety linked to a piperidine ring, which is further connected to a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:
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Formation of the Chloropyrimidine Intermediate: : The initial step involves the chlorination of pyrimidine to obtain 5-chloropyrimidine. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions .
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Coupling with Piperidine: : The chloropyrimidine intermediate is then reacted with piperidine in the presence of a base like potassium carbonate (K₂CO₃) to form the piperidine derivative .
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Introduction of the Dimethoxyphenyl Group: : The final step involves the coupling of the piperidine derivative with 2,4-dimethoxyphenyl isocyanate to form the desired carboxamide . This reaction is typically carried out in an organic solvent such as dichloromethane (CH₂Cl₂) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can be performed on the chloropyrimidine moiety using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The chloropyrimidine group is susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, which can replace the chlorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et₃N).
Major Products
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure suggests it could be explored for activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The chloropyrimidine moiety may bind to nucleophilic sites on proteins or enzymes, altering their function. The piperidine ring can enhance the compound’s binding affinity and specificity, while the dimethoxyphenyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloropyrimidin-2-yl)oxy-N-phenylpiperidine-1-carboxamide: Similar structure but lacks the dimethoxy groups.
4-(5-Chloropyrimidin-2-yl)oxy-N-(2-methoxyphenyl)piperidine-1-carboxamide: Contains only one methoxy group on the phenyl ring.
4-(5-Chloropyrimidin-2-yl)oxy-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide: Methoxy groups are positioned differently on the phenyl ring.
Uniqueness
The presence of two methoxy groups on the phenyl ring in 4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide enhances its chemical properties, such as solubility and reactivity. This structural feature may also influence its biological activity, making it a unique candidate for further research and development.
Properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4/c1-25-14-3-4-15(16(9-14)26-2)22-18(24)23-7-5-13(6-8-23)27-17-20-10-12(19)11-21-17/h3-4,9-11,13H,5-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNKOWWTAMFTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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